molecular formula C10H10BrFO2 B13046536 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene

Cat. No.: B13046536
M. Wt: 261.09 g/mol
InChI Key: OTQCPFRTAZHROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring, along with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups allows the compound to engage in various chemical interactions, potentially affecting enzyme activity, receptor binding, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

1-bromo-5-cyclopropyloxy-2-fluoro-3-methoxybenzene

InChI

InChI=1S/C10H10BrFO2/c1-13-9-5-7(14-6-2-3-6)4-8(11)10(9)12/h4-6H,2-3H2,1H3

InChI Key

OTQCPFRTAZHROX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OC2CC2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.